molecular formula C24H18N2O4S B11672303 [4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate

[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] benzoate

Cat. No.: B11672303
M. Wt: 430.5 g/mol
InChI Key: JIFSMMBYEDZMGY-RCCKNPSSSA-N
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Description

2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a benzoate ester

Preparation Methods

The synthesis of 2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves multiple steps. One common synthetic route includes the condensation of vanillin and p-anisidine to form an intermediate Schiff base, which is then reacted with a thiazolidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and benzoate ester sites. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(2E,5E)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring and phenyl group allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C24H18N2O4S/c1-29-20-14-16(12-13-19(20)30-23(28)17-8-4-2-5-9-17)15-21-22(27)26-24(31-21)25-18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,27)/b21-15+

InChI Key

JIFSMMBYEDZMGY-RCCKNPSSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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